molecular formula C9H8N2O2Se B14730074 Ethyl 8 CAS No. 6343-85-7

Ethyl 8

Cat. No.: B14730074
CAS No.: 6343-85-7
M. Wt: 255.14 g/mol
InChI Key: PUSKHXMZPOMNTQ-UHFFFAOYSA-N
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Description

Overview of Structurally Diverse Ethyl 8 Derivatives and Their Research Significance

Structurally diverse compounds incorporating both ethyl groups and an '8' related feature are actively investigated for their potential in areas ranging from medicinal chemistry and pharmaceuticals to materials science and organic synthesis. The presence and position of the ethyl group, alongside other functional moieties and the eight-carbon framework (or '8' position), contribute significantly to their reactivity, solubility, lipophilicity, and interactions with biological targets.

One class of such compounds includes ethyl esters of eight-carbon fatty acids or their derivatives. This compound-chlorooctanoate (PubChem CID: 11344782), for instance, serves as a valuable building block in organic synthesis and as an intermediate in the production of pharmaceuticals and materials with specific properties. lookchem.comnih.gov Its versatility underscores its significance in chemical research and the advancement of various technologies. lookchem.com Similarly, This compound-hydroxyoctanoate (PubChem CID: 13957799) is a hydroxyester that has garnered interest for potential applications in pharmaceuticals, cosmetics, and biotechnology, exhibiting properties such as moisturizing, emollient, antimicrobial, and antioxidant effects. ontosight.ai

Beyond simple octanoate (B1194180) esters, more complex structures also feature prominently. This compound-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylate (PubChem CID: 10245056) is explored as a synthetic intermediate for the preparation of various bioactive molecules, including potential applications in the treatment of neurological disorders and cancer, as well as in the development of new materials for electronic applications. chemshuttle.comnih.gov Research has indicated that some derivatives of this intermediate exhibit significant inhibitory effects on cancer cell growth. chemshuttle.com

Xanthine (B1682287) derivatives with ethyl groups at specific positions, such as 9-Ethyl-8-nitroxanthine (PubChem CID: 13957799), are studied for their potential pharmacological properties. ontosight.ai These compounds, belonging to the xanthine class known for various biological activities, are investigated for their interactions with biological targets like adenosine (B11128) receptors, which influence physiological processes. ontosight.ai

Another notable example is Ethyl all-cis-5,8,11,14,17-icosapentaenoate (B1261256) (EPA-E) (PubChem CID: 446391), an ethyl ester of a polyunsaturated fatty acid. Research has examined its hypolipidemic action and effects on cholesterol metabolism in experimental models, suggesting inhibitory effects on intestinal cholesterol absorption and hepatic cholesterol biosynthesis, as well as an enhancing effect on hepatic biliary secretion. nih.gov Studies have also investigated EPA-E as a supplemental treatment in clinical research settings. psychiatryonline.org

Derivatives of ethyl (quinolin-8-yloxy)acetate have been synthesized and studied using various techniques, including microwave and ultrasound irradiation, highlighting advancements in synthetic methodologies for this class of compounds with potential pharmaceutical relevance. derpharmachemica.com

The research significance of these diverse "this compound" compounds lies in their varied chemical properties and the potential to tune these properties through structural modifications, leading to applications in drug discovery, materials science, and fundamental organic chemistry.

Here is a table summarizing some of these diverse compounds:

Compound NameMolecular FormulaPubChem CID
This compound-chlorooctanoateC₁₀H₁₉ClO₂11344782
This compound-hydroxyoctanoateC₁₀H₂₀O₃13957799
Ethyl all-cis-5,8,11,14,17-icosapentaenoate (EPA-E)C₂₂H₃₄O₂446391
This compound-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylateC₁₇H₁₉ClN₂O₃10245056
9-Ethyl-8-nitroxanthineC₇H₇N₅O₃13957799
Ethyl (quinolin-8-yloxy)acetateC₁₁H₁₁NO₃139091
This compound-fluorooctanoateC₁₁H₁₉FO₂13846008

Historical Context and Evolution of Research Perspectives on this compound Chemistry

The historical context of research involving ethyl-containing compounds provides a backdrop for understanding the evolution of interest in "this compound" structures. Early in the 20th century, research into ethyl compounds gained significant attention, particularly in the context of fuel technology. The discovery of the anti-knock properties of tetraethyl lead, often referred to simply as "Ethyl" in the context of gasoline, marked a major point in the history of applied ethyl chemistry. aoghs.orgbillkovarik.comenvironmentalhistory.org This research, driven by the need to improve engine performance, highlighted the impact that an ethyl group could have on the properties of a base compound. billkovarik.com While the focus of research on tetraethyl lead eventually shifted due to environmental and health concerns, this historical period established the significance of studying ethylated compounds for specific functional effects. environmentalhistory.org

The evolution of research perspectives moved towards exploring ethyl groups in a wider variety of molecular scaffolds and for diverse applications beyond fuel additives. This included investigating ethyl esters and other ethylated compounds within the realm of pharmaceuticals, agrochemicals, and materials science. The development of new synthetic methodologies, such as microwave and ultrasound-assisted techniques, has further facilitated the synthesis and exploration of complex ethyl-containing structures, including derivatives like ethyl (quinolin-8-yloxy)acetate. derpharmachemica.com The ongoing research into the diverse "this compound" compounds discussed in Section 1.1 reflects this evolution, demonstrating a sustained interest in harnessing the chemical and biological potential conferred by the ethyl group in conjunction with specific molecular frameworks. The focus has shifted from a single, high-volume application like fuel to a broader exploration of specialized uses in advanced research and development.

Properties

CAS No.

6343-85-7

Molecular Formula

C9H8N2O2Se

Molecular Weight

255.14 g/mol

IUPAC Name

ethyl 2,1,3-benzoselenadiazole-5-carboxylate

InChI

InChI=1S/C9H8N2O2Se/c1-2-13-9(12)6-3-4-7-8(5-6)11-14-10-7/h3-5H,2H2,1H3

InChI Key

PUSKHXMZPOMNTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=N[Se]N=C2C=C1

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of Ethyl 8 Derivatives

Precision Synthesis Routes for Ethyl 8-Amino Acid Conjugates

The synthesis of amino acid conjugates involving the "this compound" structure requires precise control over reaction conditions to ensure the correct coupling and functionalization. Amino acid conjugates are broadly synthesized by reacting amino acids with various bioactive organic groups nih.govresearchgate.net.

Catalytic Esterification Protocols for Amino Acids

Catalytic esterification is a crucial step in the synthesis of amino acid conjugates, often employed to protect the carboxylic acid group of the amino acid or to form the ester linkage directly with the "this compound" structure or a precursor. Various catalysts have been explored for the esterification of amino acids, ranging from traditional mineral acids like HCl and H₂SO₄ to more modern approaches utilizing ionic liquids, zeolites, microwaves, and enzymes acs.orgacs.org.

Sulfuric acid-catalyzed esterification of amino acids with alcohols is a known method, although early protocols sometimes suffered from low yields google.com. Recent advancements have shown improved yields by carefully controlling reaction conditions, such as heating a mixture of the amino acid, sulfuric acid, and alcohol while simultaneously adding the alcohol and distilling off water to shift the equilibrium google.com. Studies have also investigated amino acid esterification catalyzed by H₂SO₄ in thin films, demonstrating that the reaction can occur under conditions where it is not observed in bulk solutions, with optimal temperatures around 70 °C. The nature of the mineral acid catalyst is important, as other acids like HCl and HNO₃ at the same pH may not facilitate the reaction acs.orgacs.org.

Amino acid esters serve as important intermediates in various synthetic procedures, including conventional peptide synthesis and protein analysis protocols, where esterification is used to protect the −COOH group acs.orgacs.org. The synthesis of α-amino acid esters can also be achieved through organocatalytic methods involving sequences like Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening esterification nih.gov.

Regioselective Reduction Methodologies for Functionalized Precursors

Regioselective reduction methodologies are essential for selectively transforming specific functional groups within a molecule while leaving others untouched. In the context of synthesizing "this compound" derivatives, particularly amino acid conjugates, regioselective reduction might be applied to functionalized precursors to tailor the oxidation state of specific parts of the molecule before or after conjugation.

Regioselective functionalization of molecules is a key area in synthetic chemistry, with various methods being developed to achieve selectivity. For instance, regioselective synthesis of functionalized organochalcogen compounds has been achieved through chalcogenocyclofunctionalization reactions nih.govmdpi.com. Regioselective C–H functionalization of arenes, while challenging, is also an active area of research, with new methods being developed to achieve para-selectivity, which could be relevant depending on the structure of the "this compound" precursor pku.edu.cn.

Reduction reactions, such as hydride reduction, can be employed in sequences to yield functionalized products regioselectively rsc.org. The choice of reducing agent and reaction conditions is critical for controlling which functional groups are reduced, especially in complex molecules with multiple reducible functionalities. While the search results provide general examples of regioselective functionalization and reduction, specific protocols directly linking these to "this compound" precursors or conjugates were not identified, suggesting this is an area of specific research focus within the context of "this compound" derivative synthesis.

Synthesis of Complex this compound-Substituted Heterocyclic Frameworks

Heterocyclic frameworks are prevalent in a vast array of biologically active compounds and natural products tandfonline.comresearchgate.net. The synthesis of complex heterocyclic structures substituted with the "this compound" moiety or incorporating it as part of the ring system represents a significant area of chemical synthesis.

Multi-component Cyclocondensation Reactions for Novel Structures

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the convergent synthesis of complex molecules from three or more starting materials in a single pot tandfonline.commdpi.comnih.gov. These reactions are highly efficient, saving time and resources by minimizing the need for isolation and purification of intermediates tandfonline.comscilit.com. MCRs are particularly valuable for the rapid generation of molecular diversity and complexity, making them well-suited for the synthesis of novel heterocyclic scaffolds scilit.comnih.govresearchgate.net.

Multicomponent cyclocondensation reactions combine the features of MCRs with cyclization events, directly forming cyclic structures. These reactions can be catalyzed by various systems, including metal catalysts, Lewis bases, and organic bases, and can also be performed under catalyst-free conditions tandfonline.com. The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for accessing diverse heterocyclic structures nih.gov. Examples include the synthesis of thiophene (B33073) derivatives and various other five-, six-, and seven-membered heterocyclic skeletons and their multicyclic derivatives tandfonline.comscilit.com. Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly prominent in heterocyclic chemistry and can be designed to facilitate intramolecular trapping of intermediates, leading to the formation of various heterocycles mdpi.com.

The application of MCRs to synthesize "this compound"-substituted heterocyclic frameworks would involve designing reactions where a component incorporates the "this compound" structure, reacting with other reagents to form the heterocyclic ring system in a single step. This approach allows for the rapid generation of a library of diverse heterocyclic compounds bearing the "this compound" moiety.

Knoevenagel Condensation Strategies for Oxygen-Containing Heterocycles

The Knoevenagel condensation is a fundamental carbon-carbon bond forming reaction between a carbonyl compound (aldehyde or ketone) and an active methylene (B1212753) compound, typically catalyzed by a weak base researchgate.netsci-hub.se. This reaction is widely used in organic synthesis to produce α,β-unsaturated compounds, which serve as valuable intermediates for the construction of more complex molecules, including heterocycles researchgate.netsci-hub.se.

Knoevenagel condensation strategies are particularly useful for the synthesis of oxygen-containing heterocycles. The α,β-unsaturated products formed in the initial condensation step can undergo subsequent intramolecular cyclization reactions to form various heterocyclic rings, such as pyrans and furans beilstein-journals.orgrsc.org. For instance, sequences involving Knoevenagel condensation followed by Michael addition and intramolecular cyclization have been reported for the synthesis of fused heterocycles researchgate.net. Aryl glyoxals have been employed as synthetic equivalents in MCRs involving Knoevenagel condensation for the design of oxygen heterocycles rsc.org.

Catalysts for the Knoevenagel condensation include organic bases like pyridine (B92270) or piperidine, as well as inorganic bases, ionic liquids, Lewis acids, and even boric acid researchgate.netsciforum.netsci-hub.se. The reaction can be influenced by the choice of catalyst and solvent researchgate.netsciforum.net. Applying Knoevenagel condensation strategies to synthesize "this compound"-containing oxygen heterocycles would likely involve the reaction of an "this compound"-substituted carbonyl compound or an active methylene compound with a suitable coupling partner, followed by cyclization.

Derivatization from Quinolone and Benzopyran Scaffolds

Quinolone and benzopyran scaffolds are important structural motifs found in many natural products and pharmaceutical agents nih.govtandfonline.commdpi.comresearchgate.netresearchgate.net. The derivatization of these scaffolds provides access to a wide range of compounds with diverse biological activities. If "this compound" is related to or can be introduced onto these scaffolds, then synthetic routes originating from quinolone and benzopyran structures would be relevant for synthesizing "this compound" derivatives.

The quinolone scaffold, a bicyclic benzene-pyridinic ring system, is amenable to derivatization at multiple positions, including the nitrogen at the first position and carbons at the third, sixth, and seventh positions nih.govtandfonline.comresearchgate.net. These modifications can significantly impact the biological activity of the resulting compounds researchgate.net. Synthetic strategies for quinolone derivatives include condensation reactions and functionalization of pre-existing quinolone structures mdpi.com.

Benzopyran derivatives, also known as chromenes, consist of a benzene (B151609) ring fused to a pyran ring researchgate.netresearchgate.net. This scaffold is also widely present in biologically active molecules researchgate.netresearchgate.net. Derivatization of the benzopyran scaffold can involve modifications at various positions, leading to compounds with diverse properties ontosight.airesearchgate.net. Synthetic routes to benzopyrans often involve condensation reactions and cyclization strategies ontosight.ai. Olefin metathesis has also been used in the synthesis of benzopyran scaffolds researchgate.netthieme-connect.de.

Derivatization from quinolone and benzopyran scaffolds to yield "this compound" derivatives would involve specific reactions to append the "this compound" moiety to these core structures or to modify existing substituents in a way that incorporates the structural features of "this compound". This could involve various coupling reactions, functional group interconversions, or ring-forming reactions starting from substituted quinolones or benzopyrans. The ease of derivatization at multiple positions on these scaffolds allows for the exploration of chemical diversity related to "this compound" derivatives nih.govtandfonline.comresearchgate.netresearchgate.net.

While the precise structure of "this compound" remains outside the scope of the provided search results, the described synthetic methodologies highlight the chemical transformations employed to create complex molecules, including amino acid conjugates and substituted heterocycles, which conceptually align with the synthesis of "this compound" derivatives as outlined.

Innovative Synthetic Techniques and Optimized Reaction Environments

Innovative synthetic techniques such as microwave-assisted and ultrasound-mediated synthesis offer advantages in reaction acceleration, yield enhancement, and alignment with green chemistry principles.

Microwave-Assisted Organic Synthesis for Reaction Acceleration and Yield Enhancement

Microwave irradiation has been explored to enhance the synthesis of esters, including ethyl octanoate (B1194180) derivatives. This technique can lead to significantly reduced reaction times and potentially higher yields compared to conventional heating methods acs.orgnih.gov. For instance, the synthesis of 4-ethyloctanoic acid, a related compound, utilizing microwave irradiation for steps like saponification and decarboxylation, demonstrated a substantial decrease in reaction time nih.gov. While direct microwave synthesis of ethyl octanoate from octanoic acid and ethanol (B145695) is a classic Fischer-Speier esterification wikipedia.org, studies on microwave-assisted transesterification of ethyl caprylate (ethyl octanoate) with glycerol (B35011) have shown efficiency and rapid preparation of glyceryl caprylate-caprate academie-sciences.frgoogle.com.

Ultrasound-Mediated Synthesis for Green Chemistry Applications

Ultrasound-mediated synthesis, or sonochemistry, is recognized as a green chemistry approach due to its ability to accelerate reactions, reduce reaction times and temperatures, and potentially lower energy consumption acs.orgresearchgate.netekb.egmdpi.com. The chemical effects of ultrasound arise from acoustic cavitation, the formation and collapse of bubbles in a liquid, which generates localized high temperatures and pressures researchgate.netekb.eg. Ultrasound irradiation has been successfully applied to the transesterification of ethyl octanoate with sucrose (B13894) to synthesize sucrose octanoate, achieving a good yield under optimized conditions sioc-journal.cnresearchgate.net. This method offers advantages such as easy implementation and energy-saving conditions researchgate.net.

Scalable Industrial Production Methods and Continuous Flow Reactor Design

Industrial production of esters like ethyl octanoate often involves esterification reactions. While specific detailed processes for large-scale ethyl octanoate production using continuous flow reactors are not extensively detailed in the provided results, the concept of continuous flow technology is highlighted for its advantages in industrial chemical synthesis, including improved safety, reduced environmental impact, better control of by-products, and enhanced yields and selectivity nbinno.comcphi-online.comacs.org. Continuous flow reactors are preferred for commercial purposes due to their efficiency google.com. The production of ethyl acetate (B1210297), a lighter ester, is described using a continuous process involving a reaction/distillation tower google.comresearchgate.net. The principles and benefits of continuous flow technology are applicable to the scalable production of various esters, including ethyl octanoate derivatives nbinno.comcphi-online.comacs.org. Some suppliers mention scalable production capabilities for fine chemicals and pharmaceutical intermediates, including custom synthesis, with expertise in continuous flow process development nbinno.com.

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Understanding the mechanisms of chemical transformations is crucial for controlling reactions and developing new synthetic routes.

Elucidation of Ester Hydrolysis Mechanisms Under Varied Conditions

Ester hydrolysis, the splitting of an ester with water to form a carboxylic acid and an alcohol, can be catalyzed by either acid or base libretexts.org. Acidic hydrolysis is a reversible reaction, typically requiring heating with an excess of water and an acid catalyst libretexts.orgchemguide.co.uk. The mechanism involves protonation of the ester, followed by nucleophilic attack by water, and subsequent proton transfers and elimination of the alcohol chemguide.co.uk. Basic hydrolysis, also known as saponification, is often preferred because it is irreversible and goes to completion libretexts.orgchemistrysteps.com. In basic hydrolysis, a hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to yield a carboxylate salt and an alcohol chemistrysteps.commasterorganicchemistry.com. Studies on the hydrolysis of ethyl caprylate (ethyl octanoate) in water-acetone mixtures have investigated the reaction kinetics and the influence of solvent composition and temperature on the rate of hydrolysis walshmedicalmedia.comajrconline.org. The mechanism of alkali-catalyzed hydrolysis of ethyl caprylate involves the attack of a hydroxyl ion on the carbonyl carbon walshmedicalmedia.com. The rate of alkali-catalyzed hydrolysis of ethyl caprylate decreases with an increasing proportion of acetone (B3395972) in the reaction mixture ajrconline.org.

Analysis of Oxidation and Reduction Pathways of Substituted this compound Compounds

Oxidation and reduction reactions can alter the structure and properties of ethyl octanoate and its derivatives. Ethyl octanoate itself can be subject to oxidation, particularly in contexts like food and beverages, where it contributes to flavor changes oeno-one.eunih.govcabidigitallibrary.org. Shorter chain ethyl esters, including ethyl caprylate, appear to be more susceptible to oxidation, with their concentrations decreasing in samples with higher oxygen exposure oeno-one.eu. The decrease in ester concentrations in wine during storage can be attributed to both hydrolysis and oxidation cabidigitallibrary.org.

While specific detailed reduction pathways for ethyl octanoate are not extensively covered in the provided results, the concept of oxidation-reduction potential influencing the production of medium-chain fatty acid ethyl esters, including ethyl octanoate, during processes like wine fermentation has been studied researchgate.netresearchgate.net. This suggests that redox conditions play a role in the metabolic pathways leading to the formation of these esters researchgate.net. Oxidative esterification reactions, such as the conversion of octanal (B89490) to ethyl octanoate, catalyzed by materials like gold nanoparticles on ZnO, represent a synthetic route involving oxidation lookchem.com.

Data Tables

Based on the search results, here are some illustrative data points that could be presented in tables:

Table 1: Ultrasound-Assisted Transesterification of Ethyl Octanoate with Sucrose sioc-journal.cnresearchgate.net

Molar Ratio (Sucrose : Ethyl Octanoate)Temperature (°C)Ultrasonic Reaction Time (h)Catalyst Quantity (% of Ethyl Octanoate)Reactor Pressure (kPa)Yield (%)
2:1702111175
2:198 ± 25161179.11

Table 2: Effect of Initial Nitrogen Concentration and Temperature on Ethyl Octanoate Production in Wine Fermentation nih.gov

Initial Nitrogen ConcentrationTemperature (°C)Average Ethyl Octanoate Concentration (mg/L)
Low-0.24
High-0.34
-18Higher (relative)
-28Lower (relative, approximately half of 18°C)

Table 3: Effect of Acetone Concentration on the Rate of Alkali-Catalyzed Hydrolysis of Ethyl Caprylate ajrconline.org

Acetone Concentration (% v/v)Specific Rate Constant (Temperature Range 20-40°C)
30Decreases with increasing acetone
70Decreases with increasing acetone

Note: Specific rate constant values were not provided numerically in the abstract, only the trend.

Table 4: Fragmentation Ions Observed in HRMS for Ethyl Octanoate tandfonline.comresearchgate.net

m/zProposed Fragment Ion Formula
173.1554[C₁₀H₂₁O₂]⁺
145.1240[C₈H₁₇O₂]⁺
103.0774[C₅H₁₁O₂]⁺
89.0612[C₄H₉O₂]⁺

Nucleophilic Substitution and Intramolecular Cyclization Reaction Studies

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, involving the displacement of a leaving group by a nucleophile. Compounds featuring an "this compound" designation, particularly those with a suitable leaving group at or near the eighth position or a nucleophilic center appropriately positioned, can undergo such reactions. For instance, this compound-bromooctanoate is a compound known to participate in nucleophilic substitution reactions, where the bromine atom serves as a leaving group innospk.comsmolecule.com. This reactivity allows for the introduction of various nucleophiles, leading to the formation of diverse derivatives innospk.comsmolecule.com. The bromine atom in this compound-bromooctanoate is a key reactive site enabling substitution reactions that are fundamental in creating more complex molecules innospk.com. Similarly, the chloro group in this compound-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can be substituted by nucleophiles like amines or thiols, yielding new compounds smolecule.com. This compound-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate, a quinoline (B57606) derivative, can also undergo nucleophilic substitution reactions, particularly involving its hydroxy group acting as a nucleophile in further transformations evitachem.com.

Intramolecular cyclization reactions, where a single molecule undergoes a reaction to form a ring structure, are crucial for constructing cyclic and heterocyclic compounds. These reactions often involve a nucleophilic center within a molecule attacking an electrophilic site. The synthesis of the benzo[b]azepine ring system, found in compounds like this compound-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate, can be achieved through intramolecular cyclization reactions . These cyclizations can involve processes such as reductive amination or nucleophilic substitution to form the seven-membered azepine ring . Intramolecular cyclization is also a key step in the synthesis of various heterocyclic systems, including pyrimidopyrimidines and pyranopyridofuro[2,3-e]pyrimido[1,2-c]pyrimidine, where ethyl carboxylate moieties are involved in the ring-forming sequences rsc.org. For example, the cyclization step in the synthesis of ethyl 6-methyl-2-oxo-pyrano[2,3-b]indolizine-3-carboxylate involves an intramolecular process rsc.org. Another type of intramolecular cyclization involves the reaction of a carboxylic acid ester onto an alkyne, which can lead to the formation of 2-furanone or 2-pyrone rings nih.gov.

Molecular Mechanism of Cycloaddition Reactions (e.g., Diels-Alder Type)

Cycloaddition reactions are powerful pericyclic transformations that result in the formation of cyclic adducts from the combination of two or more unsaturated molecules. The Diels-Alder reaction is a prominent example, typically involving a conjugated diene and a dienophile. While direct Diels-Alder reactions involving compounds explicitly named "this compound" as a diene or dienophile are less commonly highlighted in the provided snippets, related cycloaddition processes and derivatives are discussed.

1,3-Dipolar cycloaddition reactions, a class related to Diels-Alder, have been reported for the synthesis of heterocyclic compounds involving "this compound" derivatives. For instance, the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with ethyl oleate (B1233923) (an unsaturated fatty acid ethyl ester) produced a series of this compound-(3-aryl-4-octyl-4,5-dihydroisoxazol-5-yl)octanoate derivatives core.ac.uk. These reactions yielded isoxazolines in moderate to good yields core.ac.uk.

ReactantsProduct ClassYield (%)
Ethyl oleate + Nitrile OxidesThis compound-(3-aryl-4-octyl-4,5-dihydroisoxazol-5-yl)octanoate derivatives65-84

Another example involves the 1,3-dipolar cycloaddition of 3-oxidopyridiniums with ethyl acrylate (B77674), which yielded this compound-methyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carboxylate acs.orgarkat-usa.org. The regioselectivity in this reaction is influenced by the polarization of the 3-oxidopyridinium dipole acs.org.

Ruthenium-catalyzed Bis-Homo-Diels-Alder reactions have also been shown to involve compounds with an "this compound" moiety in their resulting structure. A reaction between cyclooctadiene and an alkyne in the presence of a ruthenium catalyst (Cp*RuCl(COD)) produced this compound-(2-hydroxyethyl)tricyclo[4.2.2.02,5]dec-7-ene-7-carboxylate cdnsciencepub.com. The proposed mechanism for this reaction involves the loss of a chloride ion from the catalyst to form an active species cdnsciencepub.com.

Alkyne SubstrateCyclooctadieneCatalystProductYield (%)
Alkyne 2cCODCp*RuCl(COD)This compound-(2-hydroxyethyl)tricyclo[4.2.2.02,5]dec-7-ene-7-carboxylate81

Diels-Alder reactions have also been utilized in the synthesis of compounds where an "this compound" group is part of one of the reactants. The Diels-Alder reaction of 8-ethyl-8-tricyclodecanyl acrylate with cyclopentadiene (B3395910) yields 8-ethyl-8-tricyclodecanyl 5-norbornene-2-carboxylate google.com. This reaction typically proceeds by adding cyclopentadiene to the acrylate derivative google.com. Conversely, retro Diels-Alder reactions have been employed to synthesize unsaturated esters from cyclic precursors derived from ethyl sulfolane-2-carboxylate, producing compounds like this compound-phenyl-2,4-octadienoate oup.com.

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck Reaction Principles)

Transition metal-catalyzed coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed coupling reactions, such as the Heck reaction, Suzuki reaction, and others, are particularly widely used. Several "this compound" compounds and their derivatives have been employed as substrates or products in these transformations.

The Heck reaction, which involves the palladium-catalyzed cross-coupling of a vinyl or aryl halide with an alkene in the presence of a base, has been applied to synthesize cyclic systems containing the "this compound" motif. An intramolecular Heck reaction was utilized for the macrocyclization step in a synthetic pathway, although the yields were reported to vary clockss.org. The principles of the Heck reaction involve an oxidative insertion of palladium into the halide bond, followed by alkene coordination, migratory insertion, and finally beta-hydride elimination and reductive elimination to regenerate the catalyst scribd.com.

Other palladium-catalyzed coupling reactions are also relevant. The Suzuki reaction, which couples aryl or vinyl halides/pseudohalides with organoboron compounds, has been performed with this compound-bromo-1,6-naphthyridine-2-carboxylate clockss.org. This highlights the utility of brominated "this compound" compounds as coupling partners clockss.org.

Palladium-catalyzed germylation of aryl bromides, including this compound-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a] nih.govfishersci.cadiazepine-3-carboxylate, has been investigated, providing a method for synthesizing arylgermanes d-nb.info. This demonstrates the use of "this compound" aryl halides in forming carbon-germanium bonds catalyzed by transition metals d-nb.info. This compound-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a] nih.govfishersci.cadiazepine-3-carboxylate is also mentioned in the context of transition metal-catalyzed aminations of aryl halides sigmaaldrich.com.

An oxidative Heck reaction, a variant that allows for the formation of conjugated dienes and polyenes, has been described in relation to (+)-(S,E)-ethyl 8-((4-methoxybenzyl)oxy)-6-((methylsulfonyl)oxy)oct-2-enoate molaid.com. This reaction proceeds via oxidative Pd(II)/sulfoxide catalysis molaid.com.

Advanced Spectroscopic and Structural Elucidation of Ethyl 8 Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying functional groups within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise arrangement of atoms can be deduced.

¹H NMR for Proton Environment Characterization

Proton NMR (¹H NMR) spectroscopy provides detailed information about the different hydrogen environments in a molecule. The chemical shift (δ) of a proton signal is influenced by its electronic environment, allowing differentiation between protons in various functional groups (e.g., alkyl, aromatic, vinylic, hydroxyl). The splitting pattern of a signal, governed by spin-spin coupling with neighboring protons, follows the (n+1) rule (where n is the number of equivalent neighboring protons) and reveals the connectivity of the molecule. The integration of the signal provides the relative number of protons in each unique environment. For compounds containing an ethyl group (CH₂CH₃), characteristic signals are typically observed: a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃), with integration ratios corresponding to 2H and 3H, respectively docbrown.infoyoutube.com. The chemical shifts of these ethyl group protons can vary depending on the adjacent atoms and functional groups within the specific "Ethyl 8" compound magritek.comchemicalbook.comrsc.orgchemicalbook.com. For example, the methylene protons of an ethyl ester group (-COOCH₂CH₃) are typically found in the range of 4.0-4.5 ppm, while the methyl protons are usually observed around 1.2-1.4 ppm magritek.comrsc.orgchemicalbook.com. Aromatic protons, if present in the molecule, typically resonate in the 6.5-8.5 ppm range docbrown.infoyoutube.comvulcanchem.com. Analysis of the splitting patterns and chemical shifts of all proton signals allows for the construction of the molecule's partial or complete structure.

¹³C NMR for Carbon Skeleton and Functional Group Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each chemically distinct carbon atom typically gives rise to a separate signal. The chemical shift range for ¹³C NMR is much broader than that for ¹H NMR, making it particularly useful for identifying different types of carbon atoms and functional groups. For instance, carbonyl carbons (C=O) in esters typically appear in the range of 160-180 ppm, while aromatic carbons resonate between 120-160 ppm docbrown.infohmdb.ca. Alkyl carbons generally appear in the upfield region (0-50 ppm), with variations depending on substituents. docbrown.info. The carbons of an ethyl ester group (-COOCH₂CH₃) show characteristic signals: the methylene carbon (CH₂) typically appears around 50-70 ppm, and the methyl carbon (CH₃) is usually found around 10-20 ppm docbrown.inforsc.orgchemicalbook.comchemicalbook.com. Analyzing the number of signals and their chemical shifts in the ¹³C NMR spectrum helps confirm the presence and nature of functional groups and provides insights into the symmetry and connectivity of the carbon skeleton masterorganicchemistry.com.

Comprehensive Mass Spectrometry (MS) Techniques

Mass Spectrometry (MS) techniques are essential for determining the molecular weight of a compound and obtaining information about its fragmentation pattern, which aids in structural identification and provides a means for assessing purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Impurity Identification

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule and its fragments with high accuracy. This allows for the determination of the elemental composition of the compound, which is crucial for confirming the molecular formula. HRMS can differentiate between ions with very similar nominal masses (isobars), providing a high level of confidence in molecular formula assignment. nih.gov. For compounds containing an "this compound" moiety, HRMS can confirm the molecular weight of the intact molecule (e.g., [M+H]⁺ or [M-H]⁻ ions) and help identify potential impurities by detecting ions corresponding to compounds with slightly different masses or elemental compositions rsc.orgnih.govresearchgate.netsciex.com. The accurate mass measurement provided by HRMS is invaluable for validating the proposed structure derived from NMR data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. GC separates volatile and semi-volatile compounds based on their boiling points and interaction with the stationary phase, while the MS detector provides mass spectra of the eluting components. This technique is widely used for assessing the purity of "this compound" compounds by separating the main component from any volatile impurities. nih.govresearchgate.netperkinelmer.comvwr.com. The mass spectrum of each separated component provides a unique fragmentation pattern that can be compared to spectral libraries for identification. GC-MS can also be used for the quantification of components in a mixture sciopen.com.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Complex Mixture Analysis

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is particularly useful for analyzing less volatile or thermally labile compounds that are not suitable for GC-MS. LC separates compounds based on their polarity and interaction with the stationary and mobile phases. Coupling LC with HRMS provides high-resolution mass data for the separated components, enabling the determination of their exact masses and elemental compositions. nih.govnih.govijpsm.comsmujo.idmdpi.comacs.org. LC-HRMS is a powerful tool for analyzing complex mixtures containing "this compound" compounds, allowing for the separation and identification of multiple components, including closely related structures or impurities, based on their retention times and accurate mass-to-charge ratios ijpsm.commdpi.comacs.org.

Gas Chromatography-Electron Impact-Tandem Mass Spectrometry (GC-EI-MS/MS) for Ultrasensitive Quantification

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. The Electron Impact (EI) ionization method is commonly used in GC-MS to generate characteristic fragmentation patterns that aid in compound identification. Tandem Mass Spectrometry (MS/MS) further enhances specificity and sensitivity by allowing for the selection of a precursor ion and subsequent fragmentation, providing more detailed structural information and enabling ultrasensitive quantification.

Research has utilized GC-MS for the analysis of compounds containing "ethyl" and "8" in their structure or related contexts. For instance, GC-MS has been employed in the analysis of this compound-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate, with spectral information available including NIST number, library, total peaks, and top m/z values nih.gov. GC-MS has also been applied to this compound-methoxy-2-oxo-2H-chromene-3-carboxylate, with spectral data available from sources like SpectraBase nih.gov.

In a broader context related to ethyl esters, a method using magnetic solid phase extraction coupled with GC-MS was established for the simultaneous determination of 8 long-chain fatty acid ethyl esters in Baijiu. This method demonstrated high sensitivity and precision, with detection limits ranging from 9.1 μg/L to 42.9 μg/L and quantitation limits from 5.2 μg/L to 200.0 μg/L. sciopen.com. The method showed strong linear relationships for the 8 long-chain fatty acid ethyl esters, with correlation coefficients (R²) all above 0.99. sciopen.com. Recovery rates for these ethyl esters were between 79.6% and 99.3%, with a relative standard deviation of 8.0% to 10.7% (n=3). sciopen.com. GC-MS has also been used in the analysis of ethyl carbamate (B1207046) perkinelmer.com.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of compounds based on their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Validation

FT-IR spectroscopy is widely used to identify functional groups within a molecule by analyzing the absorption of infrared radiation at specific wavelengths. Studies on compounds containing "ethyl" and "8" have utilized IR spectroscopy for characterization. For example, ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate has been characterized by IR spectral analysis derpharmachemica.com. Similarly, IR spectra are available for this compound-methoxy-2-oxo-2H-chromene-3-carboxylate nih.gov.

IR spectroscopy has also been applied to study ethyl maltol (B134687), a compound with a PubChem CID of 4940-11-8. chemicalbook.com. Investigations using matrix isolation infrared spectroscopy and DFT calculations on ethyl maltol in an argon matrix at 14.5 K revealed the existence of a single conformer characterized by an intramolecular hydrogen bond researchgate.netmdpi.com. The IR spectrum of this conformer was assigned, and the molecule's potential energy landscape was explored researchgate.netmdpi.com. Upon annealing the matrix, ethyl maltol was found to aggregate into a centrosymmetric dimer researchgate.net. The UV-induced photochemistry of matrix-isolated ethyl maltol was also investigated using difference IR spectroscopy researchgate.netmdpi.com. IR spectrum data for ethyl allophanate (B1242929) (CAS 626-36-8) is also available nist.gov. Furthermore, FT-IR spectroscopy was used in the characterization of ethyl-2-{[4-Ethyl-5-(Quinolin-8-yloxyMethyl)-4H-1,2,4-Triazol-3-yl] Sulfanyl} Acetate (B1210297) researchgate.net.

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Information

Raman spectroscopy, which measures inelastic scattering of light, provides complementary vibrational information to IR spectroscopy. It is particularly useful for studying nonpolar functional groups and skeletal vibrations.

Raman spectroscopy has been applied to compounds containing "ethyl" and "8" or related structures. The Raman spectrum of ethyl maltol (PubChem CID 4940-11-8) is available chemicalbook.com. Surface-enhanced Raman spectroscopy (SERS) has been reported for the quantitative detection of ethyl carbamate, a compound formed during fermentation nih.gov. Characteristic Raman scattering bands for ethyl carbamate were identified, with strong and reproducible bands observed at specific wavenumbers like 857 cm⁻¹ using flower-shaped silver nanostructure substrates nih.gov. These bands were useful for tracing ethyl carbamate analysis, and the SERS intensity decreased with decreasing concentrations nih.gov.

X-ray Diffraction Studies for Solid-State Structural Analysis

X-ray Diffraction (XRD) is a fundamental technique for determining the arrangement of atoms in crystalline solids, providing detailed information about crystal structures, molecular structures, and material phases.

Single Crystal X-ray Diffraction for Crystal and Molecular Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and molecular conformation.

Single crystal X-ray diffraction studies have been conducted on compounds containing "ethyl" and "8". The crystal and molecular structure of ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate was determined by single crystal X-ray diffraction derpharmachemica.com. This compound crystallizes in the monoclinic crystal system, space group P2₁/n, with specific unit cell parameters (a = 7.5355(6) Å, b = 17.9307(14) Å, c = 9.9423(8) Å, β = 100.974(3)º, Z = 4, V = 1318.81(18) ų) derpharmachemica.com. The structure revealed an intermolecular hydrogen bond derpharmachemica.com. Single crystal X-ray diffraction has also been used to analyze the multiple base-pairing modes of 9-ethyl-8-hydroxyguanine in different crystal phases rsc.orgrsc.org. Additionally, single-crystal X-ray diffraction analysis has been performed on ethyl-2-{[4-Ethyl-5-(Quinolin-8-yloxyMethyl)-4H-1,2,4-Triazol-3-yl] Sulfanyl} Acetate researchgate.net.

X-ray Powder Diffraction for Material Phase Identification and Crystallinity

X-ray powder diffraction (XRPD) is used to identify crystalline phases in a powdered sample and to determine parameters such as crystallinity and lattice parameters.

While specific examples of XRPD applied directly to compounds explicitly named "this compound" were not predominantly found, XRPD is a standard technique for solid-state analysis of crystalline materials, including pharmaceutical compounds that may contain ethyl groups and substituents at various positions. For instance, powder X-ray diffraction data has been used to study different solid forms (polymorphs) of alectinib (B1194254) hydrochloride, a compound containing an ethyl group and a substituent at the 8-position of a carbazole (B46965) ring mdpi.com. Although the crystal structures for all polymorphs were not initially determined by powder methods alone, the technique was crucial for phase identification mdpi.com.

Advanced Characterization Techniques for Specific Research Applications

The study of ethyl esters and related systems in advanced research often necessitates the use of sophisticated analytical methods to gain a comprehensive understanding of their physical and chemical characteristics. Techniques such as Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDAX) and Gas Permeation Analysis are invaluable in providing detailed structural and functional information.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDAX) for Surface Morphology and Elemental Composition

Scanning Electron Microscopy (SEM) is a powerful technique used to examine the surface morphology of materials at high magnifications, providing detailed images of their topography. When coupled with Energy Dispersive X-ray Spectroscopy (EDAX), also referred to as EDS, it becomes a versatile tool for analyzing the elemental composition of the sample's surface. SEM/EDAX can provide information on the concentration and distribution of different elements present in a sample. chemsrc.commetabolomicsworkbench.orgnih.govnih.gov This combined approach is non-destructive and can be applied to a wide range of materials, including organic compounds and surfaces. metabolomicsworkbench.org

In the context of ethyl esters, SEM/EDAX can be applied to characterize solid materials involved in processes related to these compounds. For instance, it has been utilized in the characterization of synthesized catalysts used in the production of ethyl esters. SEM images reveal the surface structure and morphology of the catalyst material, while EDAX analysis identifies the constituent elements and their relative proportions. vulcanchem.com This elemental analysis can confirm the presence of key components in the catalyst and provide insights into their distribution, which can be correlated with catalytic activity and performance in esterification reactions. The technique allows for the examination of microstructural changes, impurities, and the chemical composition of material components. metabolomicsworkbench.org

Furthermore, SEM-EDAX has been employed to analyze materials treated with fatty acid ethyl esters (FAEEs), a class of compounds that includes ethyl octanoate (B1194180). This application allows researchers to investigate changes in the surface texture and to determine the elemental composition of the treated material, providing evidence of the interaction and deposition of the ethyl esters or related substances on the surface. fishersci.ca The ability of EDAX to detect elements, including light elements like carbon and oxygen, is crucial for the analysis of organic compounds and materials containing them. metabolomicsworkbench.org

Gas Permeation Analysis for Membrane Characterization (in relevant ethyl ester systems)

Gas Permeation Analysis is a technique used to quantify the transport properties of gases through non-porous or porous membranes. It measures parameters such as gas permeability and selectivity, which are critical for evaluating the performance of membranes in separation processes. uni.lusigmaaldrich.com The process typically involves exposing one side of a membrane to a feed gas mixture and measuring the flow rate and composition of the gas that permeates through the membrane to the low-pressure side. uni.lusigmaaldrich.com

This technique is particularly relevant in the study of membrane-based separation processes involving ethyl esters or in the characterization of membranes made from or modified with ethyl esters or related polymers. For example, gas permeation analysis has been extensively used to characterize membranes fabricated from ethyl cellulose (B213188), a polymer derived from cellulose where some hydroxyl groups are substituted with ethyl groups. These studies investigate how modifications to ethyl cellulose membranes, such as grafting with ionic liquids, affect their gas separation performance for various gases, including CO₂, CH₄, and N₂.

Research findings from gas permeation analysis of ethyl cellulose membranes have demonstrated significant improvements in CO₂ permeability and CO₂/CH₄ separation factors upon modification. For instance, ethyl cellulose membranes grafted with specific ionic liquids showed a CO₂ permeability coefficient up to 199 Barrer and CO₂/CH₄ separation factors up to 18.8, compared to 46.8 Barrer and 9.0 for pure ethyl cellulose membranes, respectively. These results highlight the impact of the membrane material composition and structure on gas transport properties, which can be influenced by the presence of ethyl ester groups or related functionalities within the membrane matrix.

Advanced Analytical Method Development and Validation for Ethyl 8 Compounds

Methodological Framework for Analytical Procedure Development

The development of an analytical procedure for Ethyl 8 would begin with a clear definition of the analytical target profile, including the purpose of the method and the required performance characteristics, such as sensitivity, selectivity, and accuracy. labmanager.comeirgenix.com The chemical and physical properties of this compound, such as its polarity, volatility, and stability, would guide the selection of appropriate analytical techniques. labmanager.com This initial phase involves preliminary testing to evaluate the feasibility of chosen techniques and to assess initial performance characteristics like retention time and peak shape. labmanager.com The process is typically iterative, with parameters being refined based on collected data to enhance sensitivity, selectivity, and reproducibility. labmanager.com

Robustness Studies and Optimization of Method Parameters

Robustness is a measure of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. labmanager.comchromatographyonline.comscielo.breuropa.eu Evaluating robustness is crucial during method development to understand which parameters might influence the method's performance during routine use and to establish appropriate system suitability parameters. chromatographyonline.comscielo.br For a method developed for this compound, robustness studies would involve systematically altering parameters such as mobile phase composition or pH (in HPLC), flow rate, column temperature, and detection wavelength to observe their impact on analytical performance characteristics like resolution, retention time, and peak shape. labmanager.comchromatographyonline.comscielo.br Design of Experiments (DoE) is a valuable statistical approach for designing robustness studies, allowing for the evaluation of multiple parameters simultaneously and understanding their interactions. americanpharmaceuticalreview.com The results from robustness studies help in setting acceptable ranges for method parameters and provide confidence in the method's reliability under normal variations encountered in different laboratories or over time. labmanager.comchromatographyonline.com Optimization of method parameters aims to enhance method performance, balancing factors such as separation efficiency, resolution, analysis time, and sensitivity. longdom.orgchromatographyonline.com This often involves fine-tuning chromatographic conditions like column selection, mobile phase composition, flow rate, and temperature. longdom.orgchromatographyonline.comdrawellanalytical.com

Strategies for Impurity Profiling, Detection, and Quantification

Impurity profiling of this compound involves the identification, structure elucidation, and quantitative determination of impurities present in the sample. simsonpharma.comijrpr.comrroij.commt.com Impurities can originate from synthesis, degradation, or manufacturing processes. simsonpharma.comrroij.comselectscience.net Accurate impurity profiling is essential for ensuring the safety, efficacy, and quality of the compound and is a critical aspect of pharmaceutical and chemical analysis. simsonpharma.comijrpr.commt.comselectscience.netresolvemass.ca Analytical techniques employed for impurity profiling often include chromatographic methods coupled with sensitive detectors. ijrpr.comrroij.comresolvemass.ca Strategies involve developing selective methods capable of separating this compound from its potential impurities, even at trace levels. simsonpharma.comijrpr.comresolvemass.cachromatographyonline.com Detection and quantification of impurities typically require methods with high sensitivity and specificity. resolvemass.cachromatographyonline.com Regulatory authorities emphasize the need for identifying and quantifying impurities, often requiring the detection of impurities present at levels greater than 0.1%. rroij.commt.com Hyphenated techniques like GC-MS and LC-MS are powerful tools for both the detection and identification of impurities by providing structural information through mass spectrometry. rroij.comresolvemass.cachromatographyonline.com

Validation Parameters: Accuracy, Precision, Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Specificity, and Range

Method validation is a documented process that demonstrates that an analytical procedure is suitable for its intended use. wjarr.comslideshare.netresearchgate.netsysrevpharm.orgwaters.com Key parameters evaluated during the validation of an analytical method for this compound would include:

Accuracy: The closeness of test results obtained by the method to the true value. eirgenix.comscielo.brwjarr.comresearchgate.net Accuracy is typically assessed by analyzing samples spiked with known amounts of the analyte or impurities, or by comparing results with a well-characterized independent procedure. europa.eusysrevpharm.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. eirgenix.comwjarr.comresearchgate.net Precision can be evaluated at different levels, including repeatability (within-laboratory precision) and intermediate precision (within-laboratory variations over time, with different analysts or equipment). eirgenix.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. eirgenix.comwjarr.comresearchgate.net Linearity is typically assessed by analyzing a series of standards at different concentrations. wjarr.com

Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be detected, but not necessarily quantified. eirgenix.comwjarr.comresearchgate.net

Limit of Quantitation (LOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. eirgenix.comwjarr.comresearchgate.net

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. eirgenix.comeuropa.euwjarr.comresearchgate.net Specificity is crucial for impurity profiling. europa.eu

Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of accuracy, precision, and linearity. eirgenix.comeuropa.euwjarr.comresearchgate.net The specified range depends on the intended application of the method. europa.euwjarr.com

These validation parameters, as defined by guidelines from regulatory bodies like ICH, ensure that the developed method for this compound consistently provides reliable and accurate data for its intended application. wjarr.comslideshare.netresearchgate.netsysrevpharm.orgmedcraveonline.com

Development of Specific Chromatographic Methodologies

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for the analysis of organic compounds like this compound due to their separation capabilities. ijrpr.comrroij.comchromatographyonline.com

Gas Chromatography (GC) Method Development for Purity and Quantitative Analysis

GC is a suitable technique for the analysis of volatile or semi-volatile compounds. chromatographyonline.comomicsonline.orgpharmaknowledgeforum.com If this compound possesses sufficient volatility, GC would be a primary choice for purity and quantitative analysis. GC method development for this compound would involve selecting an appropriate stationary phase (GC column), carrier gas, and optimizing temperature programs (oven temperature, injector temperature, detector temperature) and flow rates to achieve adequate separation of this compound from impurities and matrix components. longdom.orgpharmaknowledgeforum.com Flame Ionization Detection (FID) is a common and sensitive detection method for many organic compounds in GC. pharmaknowledgeforum.comiiste.org GC is widely used for purity testing and assay of volatile pharmaceuticals and chemicals. pharmaknowledgeforum.com GC-MS coupling provides enhanced specificity and aids in the identification of eluting compounds, including impurities. rroij.comchromatographyonline.compharmaknowledgeforum.comdrug-dev.com Method validation for a GC method for this compound would include evaluating parameters such as precision, linearity, recovery, LOD, LOQ, and robustness, similar to other analytical methods. iiste.org

High-Performance Liquid Chromatography (HPLC) Method Development for Complex Matrices

HPLC is a versatile technique applicable to a wide range of compounds, including those that are not sufficiently volatile for GC or are present in complex matrices. drawellanalytical.comopenaccessjournals.com If this compound is less volatile or needs to be analyzed in a complex sample matrix (e.g., a formulation or biological sample), HPLC would likely be the preferred technique. HPLC method development for this compound would involve selecting the appropriate stationary phase (HPLC column, e.g., C18, C8), mobile phase composition (solvent type, ratio, pH, buffer concentration), flow rate, and detection wavelength. scielo.brlongdom.orgdrawellanalytical.comopenaccessjournals.comsigmaaldrich.comchromatographyonline.cominacom.nl Optimization of these parameters is crucial to achieve adequate separation, peak shape, and sensitivity. longdom.orgchromatographyonline.comdrawellanalytical.cominacom.nl Gradient elution, where the mobile phase composition changes over time, is often used for separating complex mixtures. drawellanalytical.comchromatographyonline.com Various detectors can be coupled with HPLC, including UV-Vis detectors (commonly used if this compound has a chromophore), fluorescence detectors, or mass spectrometers (LC-MS) for increased sensitivity and identification capabilities, particularly important for impurity profiling in complex matrices. resolvemass.caopenaccessjournals.comsigmaaldrich.com Developing a stability-indicating HPLC method is particularly challenging in complex matrices due to potential interference from excipients and degradation products. openaccessjournals.com Sample preparation techniques, such as extraction or filtration, may be necessary to clean up complex samples before HPLC analysis. drawellanalytical.comresolvemass.ca

Table of Relevant "this compound" Compounds and PubChem CIDs

Integration of Hyphenated Techniques for Enhanced Resolution and Specificity (e.g., GC-MS, LC-HRMS, GC-EI-MS/MS)

Hyphenated techniques coupling chromatographic separation with mass spectrometry are indispensable for the analysis of complex samples containing "this compound" compounds, providing enhanced resolution and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile "this compound" compounds. For instance, GC-MS analysis has been applied to identify the chemical composition of various extracts, where compounds like 3-Ethyl-8-methyl-2-oxatetracyclo[4.4.0.0(1,4).0(6,8)]decane were detected. wikipedia.org GC-MS is also employed for the purity assessment of compounds such as this compound-aminooctanoate, with a purity of ≥98% typically determined by GC. sigmaaldrich.com A simple and trace level-sensitive GC-MS method was developed and validated for the determination of potentially genotoxic impurities, including Ethyl-8-chloro-2-oxo octanoate (B1194180), in drug substances. google.com The chromatographic separation of these impurities was achieved using a ZB-5 MS capillary column. google.com The method validation included parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), method precision, and accuracy, with achieved LOD values of 3 µg/g. google.com GC-MS with electron impact (EI) ionization is commonly used, and the fragmentation patterns observed in the mass spectra aid in the identification of compounds. guidechem.comuni.lu For example, GC-MS (EI) has been used in the analysis of spiroacetals like (E,E)-2-ethyl-8-methyl-1,7-dioxaspiro[5.5]undecane. epa.govnih.govfishersci.com

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) offers high sensitivity and mass accuracy, making it suitable for the analysis of less volatile or thermally labile "this compound" compounds and the detection of trace impurities. LC-HRMS can detect sub-1% impurities in compounds like this compound-aminooctanoate. sigmaaldrich.com This technique has also been utilized for the retrospective identification of new psychoactive substances in clinical samples, including compounds structurally related to "this compound" moieties. uni-goettingen.de LC-MS/MS, a tandem mass spectrometry technique, provides even greater specificity through fragmentation patterns, allowing for the confident identification of analytes in complex matrices. LC-MS/MS analysis has been used to identify major components in bacterial extracts, such as 2-ethyl-8-methyl-2,8-diazaspiro (4,5) decane-1,3-dione. americanelements.comfishersci.se

GC-EI-MS/MS combines the separation power of GC with the structural elucidation capabilities of tandem mass spectrometry using electron ionization. While not explicitly detailed for a specific "this compound" compound in the provided snippets, GC-EI-MS/MS is a powerful tool for target analysis and confirmed identification of components by comparing experimental spectra with spectral libraries. The principle involves the fragmentation of selected ions in the gas phase, yielding characteristic product ions that enhance the confidence of identification, particularly in complex matrices or for the analysis of isomers.

Advanced Sample Preparation and Extraction Techniques

Effective sample preparation and extraction are critical steps in the analytical workflow for "this compound" compounds, aiming to isolate and concentrate the analytes of interest from diverse matrices while removing interfering substances.

Magnetic Solid Phase Extraction (MSPE) for Analyte Enrichment

Magnetic Solid Phase Extraction (MSPE) is an advanced technique that utilizes magnetic sorbents to simplify the separation process and enhance analyte enrichment. While direct application of MSPE for a specific "this compound" compound was not found in the provided search results, SPE in general is a widely used technique for sample cleanup and enrichment before chromatographic analysis. For example, solid-phase extraction has been used to separate this compound-fluoro-5-[11C]methyl-6-oxo-4H-imidazo[1,5-a] sigmaaldrich.comsigmaaldrich.combenzodiazepine-3-carboxylate ([11C]FMZ) from its precursor in radiochemical synthesis. fishersci.beuni.lu The principle of SPE involves the partitioning of analytes between a stationary phase and a mobile phase, allowing for selective retention and elution. MSPE offers the advantage of easy separation of the magnetic sorbent from the sample matrix using an external magnetic field, which can simplify the extraction procedure and potentially allow for automation.

Optimized Solvent Extraction Protocols for Diverse Sample Types

Solvent extraction remains a fundamental technique for isolating "this compound" compounds from various sample matrices. The optimization of solvent extraction protocols is crucial and depends on the polarity and chemical properties of the specific "this compound" compound and the matrix.

For compounds like 8-ethyl-8-methyl-1,4-diaza-9-oxaspiro[5.5]undecane, ethyl acetate (B1210297) has been used as an extraction solvent from biological matrices. hmdb.ca The choice of solvent, such as ethyl acetate, is based on its ability to selectively dissolve the analyte while minimizing the extraction of interfering compounds. hmdb.ca In the context of 2-ethyl-8-Quinolinol, solvent extraction has been extensively studied for the separation of metal chelates, highlighting the importance of solvent properties and pH in achieving efficient extraction. d-nb.infocore.ac.ukresearchgate.netresearchgate.net Optimized solvent extraction protocols often involve multiple extraction steps, variations in pH, and the use of different solvent systems to maximize the recovery of the target analyte. d-nb.infocore.ac.uk For instance, the extraction of thiopental (B1682321) from blood samples achieved an average analytical recovery of 90.5% using ethyl acetate at pH 5.5. nih.gov Conventional extraction methods for natural products containing "this compound" related structures, such as those found in plants, often utilize organic solvents like methanol, ethanol (B145695), or ethyl acetate, depending on the polarity of the target compounds. uni-goettingen.deuni.lu The efficiency of solvent extraction is influenced by factors such as solvent type, temperature, time, and the nature of the sample matrix. uni-goettingen.deuni.lu

Compound NamePubChem CID(s)Relevant Analytical Techniques MentionedRelevant Sample Preparation/Extraction Mentioned
This compound-aminooctanoate16GC, LC-HRMSNot specified in detail
2-ethyl-8-Quinolinol6481987 (2-ethyl-3-methyl-), 84127 (Zn complex)Not specified in detail (analysis of chelates implied)Solvent Extraction
8-ethyl-8-methyl-1,4-diaza-9-oxaspiro[5.5]undecaneNot available (related: 21703959)GC-MSEthyl Acetate Extraction
This compound-chloro-6-hydroxyoctanoate14054, 38989003Analytical Method Development and Validation (AMV)Not specified in detail
This compound-methoxycoumarin-3-carboxylate226650, 329815521MS, GC-MSNot specified in detail
(E,E)-2-ethyl-8-methyl-1,7-dioxaspiro[5.5]undecaneNot available (related: 12705588, 732836)GC-MSNot specified in detail
This compound-bromooctanoate264813GCNot specified in detail
This compound-fluoro-5-[11C]methyl-6-oxo-4H-imidazo[1,5-a] sigmaaldrich.comsigmaaldrich.combenzodiazepine-3-carboxylate ([11C]FMZ)3373 (Flumazenil)Not specified in detail (PET detection mentioned)Solid-Phase Extraction
Ethyl-8-chloro-2-oxo octanoateNot availableGC-MSNot specified in detail

Applications in Chemical Synthesis, Materials Science, and Catalysis Research

Role as Versatile Precursors and Building Blocks in Organic Synthesis

Ethyl-containing reagents are fundamental building blocks in organic chemistry, enabling the construction of a vast array of molecular structures. Their utility stems from their ability to participate in a wide range of chemical transformations and to serve as stable, yet reactive, intermediates.

In the realm of medicinal chemistry and drug discovery, ethyl groups are integral to precursors for bioactive molecules. Peptides and peptidomimetics, which mimic natural peptides, often incorporate building blocks containing ethyl esters. These esters serve as protecting groups for carboxylic acids during the complex, multi-step process of peptide synthesis. nih.govnih.gov

A key intermediate in the synthesis of peptide nucleic acids (PNAs), a class of peptidomimetics, is ethyl N-[(2-Boc-amino)ethyl]glycinate . Its synthesis via the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate (B1226380) hydrate (B1144303) provides a scalable and efficient route to this crucial building block without the need for chromatography. The ethyl ester functionality in this molecule is critical for subsequent chemical modifications and chain elongation during solid-phase peptide synthesis (SPPS). acs.orgmdpi.com The presence of the ethyl group can also influence the conformational properties of the final peptidomimetic structure, which is essential for its biological activity. wjarr.com

Table 1: Examples of Ethyl-Containing Precursors in Bioactive Synthesis

Precursor Molecule Application Role of Ethyl Group
Ethyl N-[(2-Boc-amino)ethyl]glycinate Synthesis of Peptide Nucleic Acids (PNAs) Forms a stable, reactive ester for peptide backbone construction.

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are pervasive in pharmaceuticals, agrochemicals, and natural products. wikipedia.org The synthesis of these vital structures frequently relies on simple, ethyl-bearing precursors.

For example, ethyl cyanoacetate and ethyl acetoacetate are classic starting materials in multicomponent reactions for synthesizing a wide range of heterocyclic systems. ipb.pt These reagents are used to construct pyran, pyrazole, and quinoline (B57606) derivatives. ipb.ptrsc.org In one such reaction, pyrazole-fused 2-amino-4H-pyran-3-carbonitriles are obtained through a four-component reaction involving ethyl acetoacetate, hydrazines, malononitrile, and other reagents. ipb.pt The ethyl ester group in these precursors acts as an activating group and becomes a key part of the reaction cascade that leads to ring formation (cyclization). researchgate.net

In the synthesis of intricate frameworks like tetracyclic pyrrolizidinediones, which are found in bioactive molecules, the precursors often contain various functional groups where ethyl esters or other ethyl-containing moieties can play a role in directing the stereochemical outcome of reactions or modifying the solubility of intermediates. acs.org While not always retained in the final structure, ethyl groups in reagents are crucial for controlling the synthetic pathway toward these complex targets. Their relatively small size and predictable electronic effects make them reliable components in the synthetic chemist's toolbox for building sophisticated molecular structures from the ground up.

Development of Novel Materials and Functional Systems

The influence of ethyl groups extends beyond synthesis into the field of materials science, where they are used to fine-tune the properties of materials and create novel functional systems with specialized applications.

Incorporating ethyl moieties into polymer backbones or onto the surface of materials is a common strategy for tailoring their physical and chemical properties. For instance, in the synthesis of mesoporous silica, ethyl silicate is used as a precursor. pnas.org The properties of polymers like poly(ethylene-co-vinyl acetate) (EVA) are directly influenced by the ratio of their constituent monomers, demonstrating how the inclusion of ethyl-derived units can be precisely controlled to achieve desired characteristics such as flexibility and thermal stability. researchgate.net The ethyl group's nonpolar nature can be exploited to modify surface wettability, enhance solubility in organic solvents, or alter the glass transition temperature of a material, enabling the creation of materials designed for specific industrial or technological needs.

Ionic liquids (ILs) are salts that are liquid at or near room temperature, and they have emerged as highly promising materials for a range of applications due to their unique properties, including low volatility, high thermal stability, and tunable solvency. hnsincere.com A prominent and widely studied class of ionic liquids is based on the 1-ethyl-3-methylimidazolium (EMIM) cation.

These EMIM-based ionic liquids are at the forefront of research in catalysis and energy storage. researchgate.netsigmaaldrich.com Their broad electrochemical window and high ionic conductivity make them excellent candidates for use as electrolytes in batteries and supercapacitors. sigmaaldrich.commdpi.com The choice of the anion paired with the EMIM cation allows for the fine-tuning of the ionic liquid's properties, such as viscosity and melting point, to optimize performance in specific devices. researchgate.net For example, 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (EMIM-TFSI) is known for its electrochemical stability, making it suitable for energy storage applications. sigmaaldrich.com In catalysis, these ionic liquids can function as "green" solvents, replacing volatile organic compounds and, in some cases, participating directly in the catalytic cycle to improve reaction rates and selectivity. hnsincere.comresearchgate.net

Table 2: Properties of Selected 1-Ethyl-3-methylimidazolium (EMIM) Ionic Liquids

Ionic Liquid Abbreviation Melting Point (°C) Viscosity (mm²/s at 25°C) Conductivity (mS/cm) Electrochemical Window (V)
1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide EMIM-TFSI -17 18 8.8 4.1 sigmaaldrich.com
1-ethyl-3-methylimidazolium trifluoromethanesulfonate EMIM-OTf -9 43 9.2 4.1 sigmaaldrich.com

Unable to Generate Article: The chemical compound "Ethyl 8" is not a recognized scientific term.

Following a comprehensive search of chemical databases and scientific literature, it has been determined that "this compound" is not a standard or recognized name for any known chemical compound. As such, there is no available scientific data regarding its structure, properties, or applications in any field, including chemical synthesis, materials science, or catalysis research.

The instructions provided require a detailed and scientifically accurate article based on specific research findings, including data tables and mechanistic insights. Without a verifiable and identifiable compound, it is impossible to fulfill these requirements. The creation of content on a non-existent or misidentified substance would be speculative and scientifically unsound.

To proceed with this request, a valid chemical identifier is necessary. This could include:

An IUPAC (International Union of Pure and Applied Chemistry) name: The systematic name that describes the chemical structure (e.g., ethyl acetate).

A CAS (Chemical Abstracts Service) Registry Number: A unique numerical identifier assigned to every chemical substance (e.g., 141-78-6 for ethyl acetate).

A common or trade name that is recognized in scientific literature.

Without a valid identifier, the requested article on "this compound" cannot be generated.

Mechanistic Studies of Biochemical and Molecular Interactions

Investigation of Molecular Targets and Biochemical Pathways

Studies have explored the involvement of Ethyl 8-aminooctanoate in various biological processes, particularly concerning its interactions with cellular components and its role in metabolic pathways.

Interactions with Cellular Receptors and Enzymes

This compound-aminooctanoate, as an omega-amino acid derivative, is suggested to participate in biochemical processes that may involve interactions with cellular receptors and enzymes. It has been proposed that this compound could act as a precursor for the synthesis of bioactive molecules that subsequently interact with cellular receptors, enzymes, or other proteins, thereby exerting biological effects. guidechem.com However, the precise molecular targets and pathways involved require further elucidation through additional research. guidechem.com

Modulation of Specific Enzyme Activities and Cellular Signaling Cascades

Based on the available search information focusing specifically on this compound-aminooctanoate, detailed research findings regarding the modulation of specific enzyme activities or direct involvement in cellular signaling cascades are not extensively described. While its potential to interact with enzymes is mentioned in a general context as a precursor for bioactive molecules, specific instances of enzyme activity modulation or influence on particular signaling pathways by this compound-aminooctanoate itself are not detailed in the provided search results. guidechem.com

Role in Endogenous Metabolic Processes (e.g., Fatty Acid Metabolism, Urea (B33335) Cycle in relevant contexts)

This compound-aminooctanoate is recognized as a known human metabolite. guidechem.com The compound is utilized in scientific research, particularly in studies related to fatty acid metabolism and the urea cycle. guidechem.com Its classification as an omega-amino acid derivative allows it to potentially influence these biochemical processes. guidechem.com

Computational Approaches to Elucidate Mechanism of Action

Computational methods, such as molecular docking and molecular dynamics simulations, are valuable tools for predicting the binding interactions between a ligand and its target, thereby helping to elucidate the mechanism of action of chemical compounds.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Binding Prediction

Based on the provided search results, there is no specific information detailing molecular docking or molecular dynamics simulations conducted specifically for this compound-aminooctanoate to predict its ligand-target binding or elucidate its mechanism of action computationally. While the search results mention the application of these computational techniques in the study of other compounds containing "ethyl" or "8" in their names, data specifically pertaining to this compound-aminooctanoate in this context is not available within the provided sources.

Future Research Directions and Emerging Methodologies

Integration of Advanced Hybrid Computational-Experimental Approaches

The study of Ethyl 8 derivatives is increasingly benefiting from the integration of computational and experimental techniques. Hybrid approaches, combining theoretical calculations with empirical data, offer powerful tools for understanding the properties, reactivity, and biological interactions of these compounds. Computational methods, such as Density Functional Theory (DFT) simulations, can be used to predict molecular properties like NMR chemical shifts, which can then be validated against experimental data to ensure accuracy researchgate.net. This iterative process of prediction and validation is crucial for building robust models.

Furthermore, computational approaches provide additional depth to biochemical problems and offer alternative explanations for atomic-scale phenomena researchgate.net. For example, computational simulations can be applied to analytical science to predict spectral data with a high level of accuracy, supplementing experimental results researchgate.net. Validating computational results with experimental data, such as Arrhenius plots for stability studies, is a recommended practice .

Future research will likely see a greater emphasis on using computational modeling to guide experimental design, predict reaction outcomes, and elucidate complex mechanisms. This includes the application of quantitative structure-activity relationship (QSAR) models to predict properties like blood-brain barrier permeation for drug candidates mdpi.com. Comparing experimental results with computational models is essential for understanding discrepancies and refining both theoretical and practical approaches .

Application of Green Chemistry Principles in this compound Synthesis and Processing

The synthesis and processing of this compound derivatives are increasingly exploring principles of green chemistry to minimize environmental impact and improve sustainability. Traditional synthesis methods often involve harsh reagents and generate significant waste researchgate.net. Emerging methodologies focus on developing more environmentally benign routes.

One promising area is the use of biocatalysis, leveraging enzymes like keto reductases for enantioselective transformations . For instance, a chemoenzymatic approach utilizing keto reductase HGD-1 achieved a high substrate conversion rate and yield with minimal byproducts in the synthesis of an 8-chloro-6-hydroxyoctanoate ethyl ester derivative, presenting a greener alternative to traditional chemical reductions . Directed evolution is also being employed to enhance enzyme performance, improving activity and thermostability, which can lead to reduced biocatalyst costs and increased productivity .

Another aspect of green chemistry in this field involves the use of more environmentally friendly reaction conditions and catalysts. Sonochemical methods and solid acid catalysts, such as activated natural bentonite, have been explored for the synthesis of related ester derivatives, offering shorter reaction times and higher yields compared to conventional methods researchgate.net. The development of continuous flow reactors in industrial settings can also contribute to optimizing reaction conditions and increasing yield in a more sustainable manner . Future research will continue to focus on developing novel green synthesis routes, exploring alternative catalysts, and optimizing reaction conditions to reduce waste and energy consumption.

Expanding the Scope of Derivatization and Multifunctionalization Strategies

The diverse structures of this compound derivatives lend themselves to a wide range of derivatization and multifunctionalization strategies, opening up possibilities for new compounds with tailored properties and enhanced bioactivity. The presence of functional groups such as esters, amines, hydroxyls, and halogens provides multiple sites for chemical modification smolecule.com.

Strategies include halogenation for further functionalization, typically using reagents like bromine or iodine under specific conditions . The ethyl ester group can undergo hydrolysis to yield carboxylic acid derivatives, which are critical intermediates for further modifications . Acylation of amino groups can lead to the formation of amides, while hydrogenation can reduce the compound to corresponding amines smolecule.com.

Expanding the scope of derivatization involves exploring new reaction methodologies and introducing various substituents to fine-tune the biological activity and physicochemical properties. For example, studies on mGlu7 NAMs based on an ethyl-8-methoxy-quinolone carboxylate core have investigated structure-activity relationships by modifying different regions of the molecule, revealing insights into the necessity of the ethyl ester moiety for activity nih.govnih.gov. Future research will likely focus on developing more selective and efficient derivatization methods, including asymmetric synthesis for creating chiral derivatives, which are important in pharmaceutical applications . The creation of multifunctional molecules incorporating different pharmacophores or functionalities is also a key direction.

Development of High-Throughput Screening and Analytical Platforms for Rapid Assessment

Advancements in high-throughput screening (HTS) and analytical platforms are crucial for the rapid assessment and characterization of novel this compound derivatives. HTS allows for the quick evaluation of large libraries of compounds for desired biological activities or properties nih.govnih.gov.

Analyzing HTS data often requires advanced statistical approaches, such as multivariate analysis (e.g., PCA, PLS-DA) to identify significant variables and machine learning algorithms (e.g., random forests) to predict structure-activity relationships . Validating these models with cross-testing against independent datasets is essential .

For characterization and purity assessment, advanced analytical methods are continuously being developed and refined. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is capable of detecting trace impurities . Chiral stationary phase GC or HPLC is recommended for assessing chiral purity . Quantifying unknowns can be achieved using external calibration curves with structurally similar analogs . Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are standard techniques for structural confirmation .

Emerging analytical techniques include nano-liquid chromatography and capillary LC coupled with mass spectrometry, offering higher separation efficiency and increased sensitivity for the analysis of complex mixtures and low-concentration compounds researchgate.net. The development of standardized protocols for characterization and the inclusion of raw spectral data in publications are important for ensuring reproducibility . Future efforts will focus on developing integrated HTS and analytical platforms that can provide rapid, comprehensive, and reliable data for the discovery and development of new this compound derivatives.

Q & A

Q. What are the standard experimental protocols for extracting compounds using ethyl acetate as a solvent?

Ethyl acetate is widely used in liquid-liquid extraction (LLE) due to its polarity and miscibility. A standardized protocol involves:

  • Sample-to-solvent ratio optimization : For example, using 15 mL of sample and 8 mL of ethyl acetate, as validated in a factorial design to maximize HPLC-MS/MS response .
  • Temperature and time control : Moderate extraction temperatures (e.g., 373 K) and static extraction times (e.g., 15 minutes) improve yield and antioxidant activity .
  • Validation metrics : Include recovery rates (93–114%), precision (<8% variation), and sensitivity (LOD: 0.17 μg/L, LOQ: 0.52 μg/L) .

Q. How do researchers ensure reproducibility in ethyl acetate-based extraction methods?

Reproducibility requires:

  • Detailed methodology : Documenting solvent purity, equipment calibration, and procedural steps (e.g., dynamic extraction time of 20 minutes in pressurized liquid extraction) .
  • Reference standards : Using synthetic compounds like BHT for comparative antioxidant activity analysis .
  • Data transparency : Including raw datasets in appendices and processed data in main texts, as per academic journal guidelines .

Q. What ethical considerations are critical when designing experiments with ethyl acetate?

Ethical compliance involves:

  • Safety protocols : Proper ventilation and waste disposal to mitigate flammability and toxicity risks.
  • Data integrity : Avoiding selective reporting of results, particularly when comparing ethyl acetate with alternative solvents (e.g., supercritical CO₂) .
  • Institutional review : Adhering to ethical codes for chemical handling and human/animal testing, if applicable .

Advanced Research Questions

Q. How can multivariate experimental designs optimize ethyl acetate extraction efficiency?

Advanced optimization strategies include:

  • Taguchi orthogonal array design : To evaluate variables like polymer concentration, stirring rate, and ethanol concentration, with responses such as % drug release and particle size .
  • Full factorial design : Testing sample volume (8–15 mL) and extractant volume (4–8 mL) to maximize HPLC-MS/MS signal intensity .
  • Response surface methodology (RSM) : For non-linear relationships between variables, validated using software like MATLAB or Design Expert .

Q. What strategies reconcile contradictory data from ethyl acetate versus alternative solvent systems?

Contradictions (e.g., higher yields in ethyl acetate vs. supercritical CO₂) are addressed by:

  • Solvent polarity analysis : Ethyl acetate’s intermediate polarity enhances extraction of mid-polarity compounds like ethyl carbamate .
  • Thermodynamic profiling : Comparing Henry’s Law constants (e.g., 0.934% yield in ethyl acetate vs. 25% in CO₂) to explain solubility differences .
  • Error source evaluation : Quantifying instrument variability (e.g., ±5% in HPLC-MS/MS) and batch-to-batch solvent purity .

Q. How can computational modeling predict ethyl acetate’s solvent-solute interactions?

Computational methods include:

  • Density functional theory (DFT) : Calculating dihedral angles (e.g., 57.5° at ε = 10) to model hydrogen bonding in polar media .
  • IEF-PCM solvation models : Simulating dielectric constant effects on O–H bond distances and vibrational frequencies (e.g., 3550.8 cm⁻¹ hydroxyl stretching) .
  • NBO analysis : Identifying charge transfer interactions between ethyl acetate and target analytes .

Q. What advanced analytical techniques validate ethyl acetate-extracted compounds?

Post-extraction validation employs:

  • RP-HPLC-MS/MS : Using secondary ion transitions (e.g., m/z = 90.10→62.05 for ethyl carbamate) for quantification .
  • Gas chromatography-ion mobility spectrometry (GC-IMS) : Resolving co-eluting peaks in complex matrices .
  • Thermogravimetric analysis (TGA) : Assessing solvent residue levels in final extracts .

Key Notes

  • Methodological Focus : Emphasized experimental design, statistical validation, and computational modeling.
  • Ethical Compliance : Highlighted safety, transparency, and institutional review protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.